[(3-Bromocyclobutoxy)methyl]benzene

Catalog No.
S812283
CAS No.
1443110-01-7
M.F
C11H13BrO
M. Wt
241.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(3-Bromocyclobutoxy)methyl]benzene

CAS Number

1443110-01-7

Product Name

[(3-Bromocyclobutoxy)methyl]benzene

IUPAC Name

(3-bromocyclobutyl)oxymethylbenzene

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

InChI

InChI=1S/C11H13BrO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

UVNCCVPQXGEHGE-UHFFFAOYSA-N

SMILES

C1C(CC1Br)OCC2=CC=CC=C2

Canonical SMILES

C1C(CC1Br)OCC2=CC=CC=C2

[(3-Bromocyclobutoxy)methyl]benzene is an organic compound characterized by the presence of a bromocyclobutyl group attached to a benzene ring through a methylene (-CH2-) linker. Its molecular formula is C₁₁H₁₃BrO, and it has a molecular weight of approximately 241.13 g/mol. The compound features a bromine atom at the 3-position of the cyclobutane ring, which influences its reactivity and biological properties.

The structure can be represented as follows:

text
Br | C4---C3 | | C2----C1 | CH2 | C6H5

This compound is significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

, primarily due to its functional groups:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to various derivatives.
  • Elimination Reactions: Under certain conditions, the compound can lose hydrogen bromide to form alkenes.
  • Oxidation: The methylene group can be oxidized to form alcohols or ketones.

Example Reaction

The substitution reaction with sodium hydroxide can be represented as:

C11H13BrO+NaOHC11H12O+NaBr+H2O\text{C}_{11}\text{H}_{13}\text{BrO}+\text{NaOH}\rightarrow \text{C}_{11}\text{H}_{12}\text{O}+\text{NaBr}+\text{H}_2\text{O}

Research indicates that compounds similar to [(3-Bromocyclobutoxy)methyl]benzene may exhibit various biological activities, including antibacterial and antifungal properties. The presence of the bromine atom is particularly noteworthy, as halogenated compounds often display enhanced biological activity compared to their non-halogenated counterparts.

In toxicity studies, [(3-Bromocyclobutoxy)methyl]benzene has been classified as harmful if swallowed and causes skin irritation, indicating a need for careful handling in laboratory settings .

Several synthetic routes exist for producing [(3-Bromocyclobutoxy)methyl]benzene:

  • Bromination of Cyclobutane Derivatives: Cyclobutane derivatives can be brominated using bromine in the presence of light or heat to yield 3-bromocyclobutane.
  • Nucleophilic Substitution: The brominated cyclobutane can then react with benzyl alcohol or its derivatives under basic conditions to form the final product.
  • Direct Alkylation: Another method involves direct alkylation of bromocyclobutane with benzyl chloride in the presence of a base.

[(3-Bromocyclobutoxy)methyl]benzene has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Its derivatives could be explored for use as pesticides or herbicides due to their potential biological activity.
  • Material Science: The compound may be utilized in developing new materials with specific chemical properties.

Interaction studies involving [(3-Bromocyclobutoxy)methyl]benzene focus on its reactivity with biological molecules and other chemicals. For instance, studies on its interaction with proteins or enzymes could provide insights into its mechanism of action and potential therapeutic uses.

Additionally, research into its environmental impact and degradation pathways is crucial for assessing its safety in agricultural applications.

Several compounds share structural similarities with [(3-Bromocyclobutoxy)methyl]benzene, including:

  • Benzyl Bromide: A simpler alkyl halide used in organic synthesis.
  • Cyclobutylmethyl Bromide: A compound featuring a cyclobutane ring attached to a methyl group.
  • (Bromomethyl)cyclopentane: Similar in structure but contains a cyclopentane ring instead.

Comparison Table

Compound NameStructure TypeUnique Features
[(3-Bromocyclobutoxy)methyl]benzeneAromatic with cyclobutaneHalogenated methylene linker
Benzyl BromideAromatic with methyl groupSimple alkyl halide
Cyclobutylmethyl BromideAliphaticContains cyclobutane without aromaticity
(Bromomethyl)cyclopentaneAliphaticCyclopentane ring instead of cyclobutane

XLogP3

3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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